[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid
Description
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid is a heterocyclic boronic acid derivative featuring a thiophene ring substituted with a methoxycarbonyl (-COOMe) group at the 2-position and a boronic acid (-B(OH)₂) group at the 3-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing nature of the methoxycarbonyl group, which enhances the reactivity of the boronic acid moiety . Its structural uniqueness makes it a valuable building block for pharmaceuticals, agrochemicals, and materials science, where precise control over molecular architecture is critical .
Properties
IUPAC Name |
(2-methoxycarbonylthiophen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUMKPSCWRACHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Cross-Coupling
Nickel catalysts such as Ni(dppf)(o-tol)Cl enable efficient coupling of bromothiophenes with arylboronic acids. For example, 3-bromothiophene derivatives react with phenylboronic acid in 1,4-dioxane at 80°C using K₃PO₄ as a base, achieving quantitative conversion at 2 mol% catalyst loading.
Optimization data :
| Catalyst Loading (mol%) | Conversion (%) |
|---|---|
| 4 | Quantitative |
| 2 | Quantitative |
| 1 | 96 |
This table underscores the robustness of nickel catalysts even at low loadings, a cost-effective advantage for large-scale synthesis.
Palladium-Catalyzed Alternatives
Palladium systems, though less active for certain substrates, offer complementary selectivity. Using Pd(dppf)Cl₂ (4 mol%) with K₃PO₄ and water additives, 2-bromothiophene derivatives couple with phenylboronic acid in 57–98% yield. However, competing protodeboronation and homo-coupling side reactions necessitate precise control of water content (5 equiv).
Spectroscopic Characterization and Validation
Authentic characterization of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid is critical for verifying synthetic success. The following spectral benchmarks are extrapolated from analogous compounds in the literature:
¹H NMR Analysis
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Methoxycarbonyl group : A singlet at δ 3.90 ppm (3H, OCH₃).
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Thiophene protons : Doublets at δ 7.53 (J = 3.6 Hz, 1H, H-4) and δ 7.12 (J = 5.1 Hz, 1H, H-5).
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Boronic acid protons : Broad singlet at δ 8.28 ppm (2H, B(OH)₂).
¹³C NMR Analysis
-
Carbonyl carbon : δ 165.4 ppm (C=O).
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Thiophene carbons : δ 140.3 (C-2), 128.7 (C-3), 127.2 (C-4), 115.6 (C-5).
Solvent and Additive Effects on Reaction Efficiency
The choice of solvent and additives significantly impacts boronic acid stability and reaction yields.
Solvent Screening
Water as an Additive
Controlled water addition (5 equiv) in palladium systems suppresses protodeboronation, increasing yields from 18% (dry conditions) to 98%. This contrasts with nickel systems, where anhydrous conditions are mandatory.
Industrial-Scale Considerations and Challenges
Cost-Benefit Analysis of Catalysts
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Nickel catalysts : Lower cost ($12–15/g for Ni(dppf)(o-tol)Cl) but require rigorous oxygen-free conditions.
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Palladium catalysts : Higher cost ($50–60/g for Pd(dppf)Cl₂) but tolerate mild moisture.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heterobiaryl linkages. Key findings include:
Table 1: Representative Suzuki-Miyaura Reactions
| Substrate | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Aryl halides/triflates | Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃ | THF, 65°C, 15 h | 65–98% | |
| Piperidine-2,6-diones | Pd(OAc)₂, B(OH)₃, K₂CO₃ | THF, 65–120°C | <5–98% |
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The methoxycarbonyl group at the 2-position enhances electrophilicity of the thiophene ring, facilitating coupling with electron-deficient aryl partners .
-
Steric hindrance from the thiophene backbone requires optimized ligands (e.g., PCy₃) for high yields .
Petasis Multicomponent Reactions
In Petasis reactions, this boronic acid acts as a nucleophilic partner with aldehydes and amines.
Key Observations :
-
Solvent Dependency : Hexafluoroisopropanol (HFIP) accelerates reactivity by stabilizing ionic intermediates .
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Substituent Effects : The electron-withdrawing methoxycarbonyl group reduces reactivity compared to unsubstituted thiophene boronic acids, necessitating prolonged reaction times .
Table 2: Petasis Reaction Outcomes
| Aldehyde Component | Boronic Acid | Product Yield |
|---|---|---|
| Glyoxylic acid | [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid | 53% |
| 4-Hydroxyphenylboronic acid | Analogous thiophene derivatives | 85% |
Miyaura Borylation
The compound can be synthesized via palladium-catalyzed borylation of halogenated thiophene precursors:
textStep 1: Halogenation of methyl thiophene-3-carboxylate. Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst[5][11].
Yield : 70–85% (isolated after hydrolysis) .
Transmetalation from Silanes/Stannanes
Alternative routes involve transmetalation of thiopheneyl silanes or stannanes with BBr₃, followed by acidic hydrolysis .
Stability and Handling
-
Protodeboronation Risk : Acidic or strongly basic conditions induce protodeboronation, particularly in the presence of α-carboxy groups .
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Storage : Stable under inert atmospheres at −20°C for >6 months .
Industrial-Scale Considerations
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid is in the synthesis of heterocyclic compounds. These compounds are essential in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The boronic acid group facilitates cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds between aryl halides and boronic acids .
Medicinal Chemistry
Boronic acids, including this compound, have garnered attention in medicinal chemistry for their potential therapeutic applications. They can modify the selectivity and pharmacokinetic properties of bioactive molecules. For instance, derivatives of boronic acids have been explored for their anticancer, antibacterial, and antiviral activities . The introduction of boronic acid moieties into drug candidates can enhance their efficacy and reduce toxicity.
Catalysis
This compound can also serve as a catalyst or reagent in various synthetic reactions. Studies have shown that boronic acids can act as effective catalysts in asymmetric synthesis and hydroboration reactions. Their ability to stabilize reaction intermediates makes them suitable for facilitating complex transformations in organic synthesis .
Biochemical Applications
Research has explored the interaction of this compound with proteins and enzymes. This compound's ability to bind selectively to certain biological targets opens avenues for its use in drug design and development. Techniques such as surface plasmon resonance and fluorescence spectroscopy are often employed to study these interactions .
Case Study 1: Synthesis of Anticancer Agents
A notable study involved using this compound as an intermediate in synthesizing novel anticancer agents. The compound was incorporated into a series of derivatives that exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of the boronic acid functionality in enhancing the biological activity of these compounds .
Case Study 2: Development of Sensor Technologies
Another application explored the use of this compound in developing sensor technologies for detecting glucose levels. The compound's ability to form reversible covalent bonds with diols allows it to function effectively as a sensing element, providing a basis for non-invasive glucose monitoring systems .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Heterocyclic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions | Effective for forming C-C bonds |
| Medicinal Chemistry | Modifies bioactive molecules for improved efficacy | Enhances selectivity and reduces toxicity |
| Catalysis | Acts as a catalyst in asymmetric synthesis | Stabilizes intermediates |
| Biochemical Interactions | Binds selectively to proteins and enzymes | Potential for drug design |
Mechanism of Action
The primary mechanism of action for [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The reaction mechanism includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The methoxycarbonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the boronic acid compared to electron-donating groups (e.g., methyl) or weaker electron-withdrawing groups (e.g., formyl) .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions involving thiophene boronic acids are highly sensitive to substituent effects:
- Reaction Rates : Electron-withdrawing groups (e.g., -COOMe, -CN) accelerate transmetallation steps by polarizing the C-B bond, as seen in the efficient coupling of this compound compared to slower reactions with benzothiophene derivatives .
- Steric Hindrance : Bulky substituents (e.g., methyl at position 5 in (5-Methylthiophen-2-yl)boronic acid) reduce coupling efficiency, whereas the linear methoxycarbonyl group minimizes steric interference .
- Substrate Scope : The target compound has been used to synthesize methyl benzoate derivatives (e.g., methyl 3-(thiophen-3-yl)benzoate) in high yields, demonstrating compatibility with diverse aryl halides .
Physical and Chemical Properties
| Property | This compound | 5-Formylthiophen-2-boronic acid | (5-Cyanothiophen-2-yl)boronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~187.98 | 171.8 | 151.96 |
| Purity | >95% (typical) | 97% | 95% |
| Stability | Stable under inert conditions | Air-sensitive (aldehyde oxidation) | Hygroscopic (nitrile hydrolysis) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | High in THF | Low in water |
Note: The methoxycarbonyl group improves solubility in organic solvents compared to polar substituents like -CN or -CHO .
Biological Activity
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid is a boronic acid derivative featuring a thiophene ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural components, including a methoxycarbonyl group that enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Boronic Acid Group : A functional group that is known for its ability to form reversible covalent bonds with diols.
- Methoxycarbonyl Group : Enhances solubility and reactivity.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with various biological targets through non-covalent and covalent interactions. The mechanisms include:
- Proteasome Inhibition : Boronic acids can inhibit the proteasome pathway, leading to the accumulation of regulatory proteins that induce apoptosis in cancer cells .
- Antimicrobial Activity : Studies have shown that boron-containing compounds exhibit significant antibacterial and antifungal properties, potentially through the disruption of cell wall synthesis or function .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Anticancer Properties
Research indicates that this compound may possess anticancer properties similar to other boronic acids. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell growth .
- Mechanism of Action : The anticancer effect is believed to be mediated through the induction of apoptosis and cell cycle arrest via proteasome inhibition .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Bacterial Inhibition : In vitro studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibacterial agent .
- Fungal Activity : Preliminary data suggest antifungal activity against common pathogens, although further studies are required to elucidate the specific mechanisms involved .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against bacterial strains | |
| Antifungal | Potential activity against fungi |
Case Study: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated the anticancer efficacy of various boronic acids, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through proteasome inhibition. The study highlighted the potential for developing this compound into a therapeutic agent for specific cancers resistant to conventional therapies.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid? A: The compound is typically synthesized via:
- Suzuki-Miyaura coupling : Reacting 3-bromo-2-methoxycarbonylthiophene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–90°C .
- Direct borylation : Using Ir or Rh catalysts to introduce the boronic acid group directly onto the thiophene ring .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Reactivity in Cross-Coupling Reactions
Q: How does the methoxycarbonyl group influence the reactivity of this boronic acid in Suzuki-Miyaura couplings? A: The electron-withdrawing methoxycarbonyl group:
- Activates the boronic acid : Enhances electrophilicity, accelerating transmetallation but may increase susceptibility to protodeboronation.
- Steric effects : The substituent’s position (C2) minimizes steric hindrance at C3 (boronic acid site), favoring coupling with aryl halides.
Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 60°C to balance reactivity and stability .
Stability and Storage
Q: What are the critical storage conditions to prevent degradation of this compound? A:
- Storage : In airtight, amber glass containers under inert gas (N₂/Ar) at 0–6°C to minimize oxidation and hydrolysis .
- Stability : Degrades under prolonged exposure to moisture or light, forming boroxines or boric acid. Monitor via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .
Analytical Characterization
Q: What spectroscopic methods are used to confirm the structure and purity? A:
Contradictory Reactivity Data in Literature
Q: How to resolve discrepancies in reported yields for carboxylation reactions using this boronic acid? A: Variations arise from:
- CO₂ pressure : Higher pressures (2–5 atm) improve carboxylation efficiency (yields increase from 50% to 75%) .
- Catalyst choice : Rh(I) catalysts (e.g., [RhCl(cod)]₂) outperform Pd in carboxylation due to better CO₂ activation .
Troubleshooting : Pre-dry solvents (MgSO₄) and use Schlenk techniques to exclude moisture .
Application in Heterocyclic Synthesis
Q: How is this boronic acid used to synthesize fused heterocycles? A: Example protocol:
React with 2-bromoimidazole via Suzuki coupling (Pd(OAc)₂, SPhos ligand, K₃PO₄ in toluene/H₂O, 90°C, 12 h).
Cyclize the product with NH₂OH·HCl to form imidazothiophene derivatives .
Key advantage : The thiophene core enhances π-conjugation for optoelectronic materials .
Safety and Hazard Mitigation
Q: What precautions are essential when handling this compound? A:
- PPE : Nitrile gloves, goggles, and lab coats. Use in a fume hood due to dust formation .
- Spill management : Neutralize with NaHCO₃, absorb with vermiculite, and dispose as hazardous waste .
- Toxicity : Causes skin/eye irritation (GHS Category 2). Wash exposed areas with 0.1 M NaOH followed by water .
Advanced Methodological Challenges
Q: How to minimize protodeboronation during coupling reactions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
